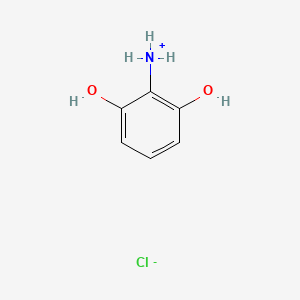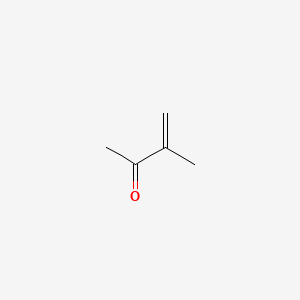![molecular formula C16H11N2NaO4S B7822226 sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
概要
説明
Ethyl 2-cyanoacrylate . It is a colorless liquid that is commonly used as a fast-acting adhesive. Ethyl 2-cyanoacrylate is a member of the cyanoacrylate family, which is known for its strong bonding properties and rapid polymerization in the presence of moisture.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanoacrylate is synthesized through the Knoevenagel condensation reaction between ethyl cyanoacetate and formaldehyde. The reaction is typically catalyzed by a base such as piperidine or pyridine. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C.
Industrial Production Methods
In industrial settings, the production of ethyl 2-cyanoacrylate involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Ethyl 2-cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, ethyl 2-cyanoacrylate rapidly polymerizes to form long chains of poly(ethyl 2-cyanoacrylate).
Hydrolysis: The compound can hydrolyze in the presence of water to form cyanoacetic acid and ethanol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Occurs in the presence of water or aqueous solutions.
Addition Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Polymerization: Poly(ethyl 2-cyanoacrylate)
Hydrolysis: Cyanoacetic acid and ethanol
Addition Reactions: Various cyanoacrylate derivatives depending on the nucleophile used
科学的研究の応用
Ethyl 2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers and copolymers.
Biology: Employed in tissue engineering and as a tissue adhesive in medical procedures.
Medicine: Utilized in surgical procedures for wound closure and as a hemostatic agent.
Industry: Commonly used in the manufacturing of adhesives, sealants, and coatings.
作用機序
The primary mechanism of action for ethyl 2-cyanoacrylate is its rapid polymerization in the presence of moisture. The compound forms strong covalent bonds with the substrate, creating a durable adhesive layer. The polymerization process involves the formation of a cyanoacrylate anion, which propagates the polymer chain through successive addition reactions.
類似化合物との比較
Ethyl 2-cyanoacrylate is often compared with other cyanoacrylate compounds such as methyl 2-cyanoacrylate and butyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, ethyl 2-cyanoacrylate is unique in its balance of bonding strength and flexibility. Methyl 2-cyanoacrylate tends to form more rigid bonds, while butyl 2-cyanoacrylate offers greater flexibility but slightly weaker bonding strength.
List of Similar Compounds
- Methyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
- Octyl 2-cyanoacrylate
特性
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPFMGBJSMSXLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)





![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)







